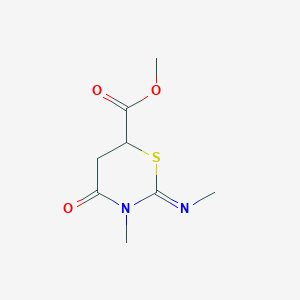

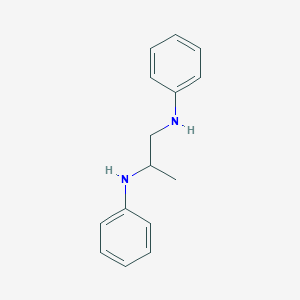

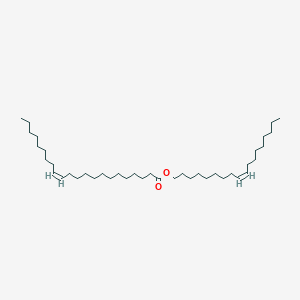

![molecular formula C13H10N4S B097193 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 16629-40-6](/img/structure/B97193.png)

4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

Übersicht

Beschreibung

“4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” is a compound that belongs to the class of 1,2,4-triazoles . These compounds are known for their chemopreventive and chemotherapeutic effects on cancer . They are also considered as potential antiviral and anti-infective drugs .

Synthesis Analysis

The synthesis of “4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” involves the formation of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media . This compound is then converted to some alkylated derivatives and Mannich base derivatives .Molecular Structure Analysis

The molecular formula of “4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” is C13H10N4S . Its molecular weight is 254.31 g/mol . The InChI string representation of the compound is InChI=1S/C13H10N4S/c18-13-16-15-12 (10-6-8-14-9-7-10)17 (13)11-4-2-1-3-5-11/h1-9H, (H,16,18) .Chemical Reactions Analysis

The compound “4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” can undergo various reactions to form different derivatives . For instance, it can react with aryl isothiocyanates or various aromatic acids to form fused heterocyclic[1,2,4]triazolo[3,4-b]-1,3,4-thiadiazoles .Physical And Chemical Properties Analysis

As per the information available, the compound “4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” has a molecular weight of 254.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen

Pharmacological Potentials

Triazole compounds, which include the 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol, are known to show versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Antioxidant Properties

Some derivatives of the triazole compounds have been synthesized and studied for their antioxidant properties . This suggests that 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol could potentially have similar properties.

Anticancer Activity

Compounds containing a triazole are known to exhibit broad biological activities, including anticancer activities . A novel series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized and evaluated its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines .

Antimicrobial Activity

Triazole compounds have been used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They have been used to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

Neuroprotective Agents

Some pyridinyl-triazole derivatives have shown promising in vivo effects and have been tested for their ability to reduce α-syn aggregation in vitro . This suggests that 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol could potentially be used as a neuroprotective agent.

Material Chemistry

Compounds containing triazole have an important application value in various fields, including material chemistry . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .

Wirkmechanismus

Target of Action

Triazole compounds, which this compound is a part of, are known to bind with a variety of enzymes and receptors in the biological system .

Mode of Action

The triazole nucleus is known to show versatile biological activities . The proposed cyclization mechanism to form 1,2,4-triazole-5-thione suggests a nucleophilic attack of the N4 thioamide of the formamide thiosemicarbazone on the azomethine carbon, with the elimination of a molecule of NH3 .

Biochemical Pathways

Triazole compounds are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .

Pharmacokinetics

The synthesis process of the compound involves a reaction in ethanol, suggesting that it might be soluble in alcohol .

Result of Action

The compound has been shown to reduce the aggregated α-syn levels in the solution, with a decrement of 18%, indicating its potential neuroprotective effect .

Action Environment

The synthesis process of the compound involves a reaction at room temperature, suggesting that it might be stable under normal environmental conditions .

Eigenschaften

IUPAC Name |

4-phenyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c18-13-16-15-12(10-6-8-14-9-7-10)17(13)11-4-2-1-3-5-11/h1-9H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJBNFINSPXEGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350695 | |

| Record name | 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |

CAS RN |

16629-40-6 | |

| Record name | 4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

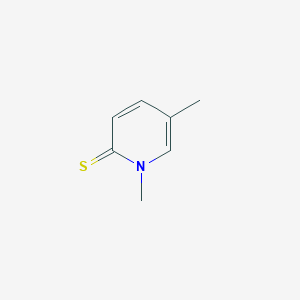

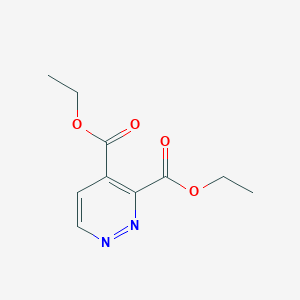

![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)

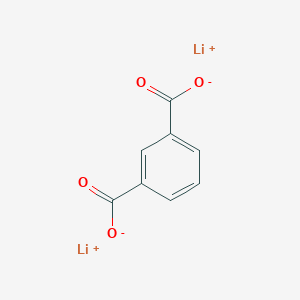

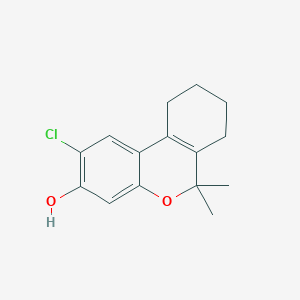

![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)